2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate
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Overview
Description
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate is a chemical compound with the molecular formula C18H36O4 It is an ester formed from the reaction of 2,3-dihydroxypropyl and 3,7,11-trimethyldodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl 3,7,11-trimethyldodecanoate typically involves the esterification of 2,3-dihydroxypropyl with 3,7,11-trimethyldodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 3,7,11-trimethyldodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of the trimethyldodecanoate moiety.
Glycerol monostearate: Contains a glycerol backbone with a stearic acid ester.
2,3-Dihydroxypropyl 2-propenoate: Similar in structure but contains a propenoate group.
Uniqueness
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
929215-85-0 |
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Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C18H36O4/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-18(21)22-13-17(20)12-19/h14-17,19-20H,5-13H2,1-4H3 |
InChI Key |
RMCOZKLXXSQQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)OCC(CO)O |
Origin of Product |
United States |
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